molecular formula C9H17NO2S B13190311 2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione CAS No. 1306604-31-8

2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione

Cat. No.: B13190311
CAS No.: 1306604-31-8
M. Wt: 203.30 g/mol
InChI Key: CUVAAAFYMPZIIH-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring and a thiolane ring Piperidine is a six-membered ring containing one nitrogen atom, while thiolane is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of piperidine-4-carboxylic acid with sulfur dichloride can yield the desired thiolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the thiolane ring can undergo redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione is unique due to the combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1306604-31-8

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-piperidin-4-ylthiolane 1,1-dioxide

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-1-2-9(13)8-3-5-10-6-4-8/h8-10H,1-7H2

InChI Key

CUVAAAFYMPZIIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C2CCNCC2

Origin of Product

United States

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